Taraxerol, acetate

Description

Historical Context of Discovery and Early Isolation of Taraxerol (B1681929), Acetate (B1210297)

The history of Taraxerol, acetate is intrinsically linked to its parent compound, taraxerol. Taraxerol was first isolated in 1923 from the bark of the grey alder (Alnus incana L.) and was initially named "alnulin". wikipedia.org It was also independently isolated from Skimmia species and named "skimmiol". wikipedia.org The complete chemical structure of taraxerol was later elucidated in 1955. mdpi.com

While taraxerol was discovered in the early 20th century, the specific isolation of its acetylated form, this compound, appeared in the scientific literature later. One of the notable early documentations of the isolation of Taraxeryl Acetate was in 1965 from Crossostephium chinense MAKINO (Compositae). jst.go.jpjst.go.jp In this study, the compound was isolated alongside taraxerol and taraxerone. Subsequent phytochemical studies have identified this compound in various other plants, including the common dandelion (Taraxacum officinale) and the roots of the common ragweed (Ambrosia artemisiifolia). researchgate.netnih.gov These early isolations were crucial for the initial characterization of the compound and laid the groundwork for future research into its chemical and biological properties.

Table 1: Early Milestones in the Study of Taraxerol and this compound

| Year | Milestone | Key Compound | Significance |

| 1923 | First isolation | Taraxerol | Discovery of the parent compound, initially named "alnulin". wikipedia.org |

| 1955 | Structural elucidation | Taraxerol | Determination of the complete chemical structure of the parent compound. mdpi.com |

| 1965 | Isolation documented | This compound | One of the early reported isolations of the acetylated form from Crossostephium chinense. jst.go.jpjst.go.jp |

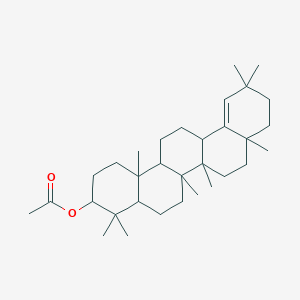

Classification and Structural Significance of this compound within Pentacyclic Triterpenoids

This compound is classified as a pentacyclic triterpenoid (B12794562). Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene (B77637). The structure of this compound is based on the oleanane (B1240867) skeleton, a common framework for many pentacyclic triterpenoids.

The structural significance of this compound lies in these specific features. The presence and position of the double bond, the stereochemistry of the ring junctions, and the orientation of the acetate group all contribute to its unique three-dimensional shape. This specific conformation is crucial for its interaction with biological macromolecules, which in turn determines its pharmacological activities.

Table 2: Structural Features of this compound

| Feature | Description |

| Classification | Pentacyclic Triterpenoid |

| Basic Skeleton | Oleanane |

| Chemical Formula | C32H52O2 nih.gov |

| Systematic Name | D-friedoolean-14-en-3β-yl acetate nih.gov |

| Key Functional Groups | - Five fused six-membered rings- Double bond between C-14 and C-15- cis-fused D and E rings- β-oriented acetate group at C-3 nih.gov |

Evolution of Academic Research on this compound: Key Trajectories and Milestones

Academic research on this compound has evolved from initial phytochemical studies focused on its isolation and structural elucidation to more in-depth investigations into its biological activities.

Following its early isolation, research in the latter half of the 20th century continued to identify this compound as a constituent of various medicinal plants. This foundational work was essential for understanding its natural distribution.

The turn of the 21st century marked a shift towards exploring the pharmacological potential of this compound. A significant area of research has been its anti-inflammatory properties. For instance, studies have shown that it can significantly reduce edema in animal models. jmedsci.com In 2013, this compound was identified as an inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets in inflammation. banglajol.infochemicalbook.com

Another important trajectory in the research of this compound has been its potential as an anti-cancer agent. Research has indicated that it can inhibit the proliferation of certain cancer cells and induce apoptosis (programmed cell death). chemicalbook.commedkoo.com

More recently, in 2024, research has explored the effects of this compound on oxidative stress, demonstrating its ability to activate the antioxidant defense system in murine intestinal epithelial cells. researchgate.net This suggests a potential role in mitigating cellular damage caused by oxidative processes. The ongoing research continues to uncover new facets of its biological activity, highlighting its potential as a lead compound for the development of new therapeutic agents.

Table 3: Key Research Trajectories for this compound

| Research Area | Key Findings |

| Phytochemistry | Isolation from various plant species, including Crossostephium chinense and Taraxacum officinale. jst.go.jpresearchgate.net |

| Anti-inflammatory Activity | - Significant reduction of edema in animal models. jmedsci.com- Inhibition of COX-1 and COX-2 enzymes. banglajol.infochemicalbook.com |

| Anti-cancer Activity | - Inhibition of cancer cell proliferation. chemicalbook.com- Induction of apoptosis. medkoo.com |

| Oxidative Stress | Activation of antioxidant defense systems in vitro. researchgate.net |

Properties

IUPAC Name |

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDSFSBFAGDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323146 | |

| Record name | NSC403165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10225-47-5 | |

| Record name | NSC403165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC403165 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Taraxerol, Acetate

Distribution of Taraxerol (B1681929), Acetate (B1210297) Across Plant Taxa

Identification of Key Plant Families and Genera Rich in Taraxerol, Acetate

Taraxerol and its acetate derivative are widespread throughout the plant kingdom. The Asteraceae family stands out with the highest number of taxa containing these compounds, followed by the Euphorbiaceae and Malvaceae families. encyclopedia.pubmdpi.comnih.gov Within the Euphorbiaceae family, the Euphorbia genus is particularly known for its significant accumulation of taraxerol. encyclopedia.pubmdpi.comnih.gov

Other plant families and genera where taraxerol and its derivatives have been identified include:

Betulaceae: Alnus glutinosa and Alnus incana wikipedia.orghmdb.ca

Celastraceae: Maytenus spp. wikipedia.orghmdb.ca

Lauraceae: Litsea dealbata wikipedia.orghmdb.ca

Moraceae: Dorstenia spp. wikipedia.orghmdb.ca

Rutaceae: Skimmia spp. wikipedia.orghmdb.ca

Taraxerol acetate, specifically, has been isolated from various plant species, including those belonging to the Asteraceae, Euphorbiaceae, and Moraceae families. ontosight.ai For instance, it has been identified in the root bark of Calotropis gigantea. mdpi.com

Table 1: Plant Families and Genera Containing Taraxerol and its Acetate

| Family | Genera |

|---|---|

| Asteraceae | Taraxacum, Ageratina, Artemisia, Hieracium, Chrysanthemum, Helianthus, Cyanara, Achillea encyclopedia.pubmdpi.comwikipedia.orghmdb.caresearchgate.net |

| Euphorbiaceae | Euphorbia, Alchornea encyclopedia.pubmdpi.comnih.govwikipedia.orghmdb.ca |

| Malvaceae | |

| Betulaceae | Alnus wikipedia.orghmdb.ca |

| Celastraceae | Maytenus wikipedia.orghmdb.ca |

| Lauraceae | Litsea wikipedia.orghmdb.ca |

| Moraceae | Dorstenia wikipedia.orghmdb.ca |

| Rutaceae | Skimmia wikipedia.orghmdb.ca |

Influence of Geographic and Environmental Factors on this compound Accumulation

The accumulation of taraxerol and its acetate in plants is not uniform and can be influenced by a variety of geographic and environmental factors. Studies have shown that the concentration of secondary metabolites, including triterpenoids, can vary depending on the plant's growing conditions. mdpi.com

Factors such as light intensity, fertilizer application, soil environment, and even the time of harvesting and storage can affect the active component content in plants like Taraxacum officinale. nih.gov For example, research on Rhizophora mangroves has indicated that the abundance of taraxerol in sediments can be linked to periods of humid climate and transgressions, which alter coastal erosion and sedimentation patterns, thereby affecting the extent of the mangrove ecosystem and the transport of organic matter. researchgate.net This suggests a correlation between environmental conditions and the prevalence of taraxerol. Similarly, varied results in the phytochemical analysis of Calotropis gigantea from different geographical locations point towards the influence of topography and climate on the production of its secondary metabolites. mdpi.com

Elucidation of Biosynthetic Pathways for this compound in Higher Plants

The biosynthesis of taraxerol and subsequently taraxerol acetate in plants is a complex process that originates from the mevalonate (B85504) pathway. encyclopedia.pubmdpi.comresearchgate.net

Mevalonate Pathway Precursors and Squalene (B77637) Cyclization in this compound Formation

The journey to taraxerol begins in the cytoplasm with the mevalonic acid (MVA) pathway. encyclopedia.pubresearchgate.net This pathway starts with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks for all terpenoids. encyclopedia.pubmdpi.comnih.gov

Through a series of condensation reactions, these precursors are assembled into larger molecules. Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP, and a subsequent condensation with another IPP molecule yields farnesyl pyrophosphate (FPP). encyclopedia.pubmdpi.com Two molecules of FPP are then joined and reduced to form squalene. encyclopedia.pubmdpi.comnih.gov Squalene is then oxidized to 2,3-oxidosqualene (B107256), a critical precursor for the synthesis of a vast array of triterpenoids. encyclopedia.pubmdpi.com

Enzymatic Steps and the Role of Taraxerol Synthase in Triterpenoid (B12794562) Rearrangements

The cyclization of 2,3-oxidosqualene is a pivotal step that dictates the final triterpenoid structure. This process is initiated by a proton, leading to the formation of a dammarenyl cation. encyclopedia.pubmdpi.com What follows is a cascade of complex rearrangements, including 1,2-hydride and methyl shifts, that lead to different carbocation intermediates. encyclopedia.pubmdpi.com

The specific enzyme, taraxerol synthase, plays a crucial role in guiding these rearrangements to ultimately form the taraxerol skeleton. encyclopedia.pubmdpi.comresearchgate.net This enzyme catalyzes the intricate series of cyclizations and rearrangements of the dammarenyl cation to produce taraxerol. encyclopedia.pubmdpi.comresearchgate.net The formation of taraxerol acetate would then occur through a subsequent acetylation step, where an acetyl group is added to the hydroxyl group of taraxerol.

Genetic and Molecular Regulation of this compound Biosynthesis

While the general biosynthetic pathway is understood, the precise genetic and molecular regulatory mechanisms governing taraxerol and taraxerol acetate production are still under investigation. encyclopedia.pub The expression and activity of key enzymes, particularly taraxerol synthase, are likely tightly regulated at the genetic level.

Research into oxidosqualene cyclases (OSCs), the family of enzymes to which taraxerol synthase belongs, has revealed that different OSCs can catalyze a varying number of rearrangement steps, leading to a wide diversity of triterpenoid skeletons. ubc.ca For instance, studies on Kalanchoe daigremontiana have identified specific OSCs responsible for producing lupeol, taraxerol, glutinol, and friedelin, with their expression localized to the epidermis of leaves, suggesting a role in plant defense. ubc.ca Further research is needed to fully uncover the transcription factors and signaling pathways that control the genes involved in taraxerol acetate biosynthesis, which could be influenced by developmental cues and environmental stresses.

Table 2: Key Compounds in Taraxerol Acetate Biosynthesis

| Compound Name | |

|---|---|

| This compound | |

| Acetyl-CoA | |

| Isopentenyl pyrophosphate (IPP) | |

| Dimethylallyl pyrophosphate (DMAPP) | |

| Geranyl pyrophosphate (GPP) | |

| Farnesyl pyrophosphate (FPP) | |

| Squalene | |

| 2,3-Oxidosqualene | |

| Taraxerol | |

| Lupeol | |

| Friedelin | |

| β-amyrin | |

| Germanicol | |

| 18α-oleanane | |

| 18β-oleanane | |

| Calotropone | |

| β-sitosterol | |

| Stigmasterol | |

| Taraxasterol |

Ecological Roles and Biological Interactions of this compound in Plant Systems

This compound, like many other plant secondary metabolites, is not merely a passive cellular component but an active agent in the plant's interaction with its environment. It plays a significant role in the plant's defense strategies and influences the growth and development of neighboring plants through allelopathy.

Plants produce a diverse arsenal (B13267) of chemical compounds to defend themselves against a wide range of threats, including pathogenic microorganisms and herbivorous insects. This compound is an integral part of this chemical defense system, exhibiting notable antimicrobial and antifungal properties that protect the plant from infection. ontosight.aimdpi.comlookchem.com

Research has demonstrated that triterpene acetates often exhibit greater antifungal and antibacterial efficacy compared to their non-acetylated triterpene counterparts. This suggests that the acetylation of taraxerol is a key biochemical modification that enhances its defensive capabilities. The presence of this compound in plant tissues, particularly in surface waxes, can create a protective barrier that inhibits the growth and penetration of microbial pathogens.

Studies on various plant species have substantiated the defensive role of this compound. For instance, 3β-taraxerol acetate isolated from Artemisia afra has been identified as possessing antimicrobial activity. mdpi.com Similarly, the antifungal properties of extracts from Rhododendron arboreum have been attributed, in part, to the presence of taraxerol and its derivatives. banglajol.inforesearchgate.net While direct studies on the insect antifeedant properties of this compound are limited, the broader class of pentacyclic triterpenes is well-documented for its ability to deter insect feeding, suggesting a likely role for this compound in defense against herbivores. hebmu.edu.cnresearchgate.net The production of these defensive compounds is often induced or enhanced when the plant is under attack, a process triggered by signaling molecules like methyl jasmonate, which stimulates the biosynthesis of various defense chemicals, including triterpenes.

Table 1: Documented Antimicrobial and Antifungal Activity Associated with Taraxerol and its Acetate Form

| Plant Source | Compound | Activity Noted | Target Organisms |

| Artemisia afra | 3β-taraxerol acetate | Antimicrobial | General microbes |

| Rhododendron arboreum | Taraxerol | Antifungal | Aspergillus niger, Candida albicans, Fusarium solani |

| Euphorbia species | This compound | Antimicrobial, Antifungal | General microbes |

| Pteleopsis myrtifolia | Taraxerol | Antibacterial | Staphylococcus aureus, Enterococcus faecalis |

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other plants through the release of chemical compounds into the environment. researchgate.net Taraxerol and its derivatives, including this compound, are implicated in these complex chemical dialogues between plants.

The presence of these compounds in the soil, resulting from the decomposition of leaf litter or root exudation, can create an environment that is less hospitable for competing plant species. Research has shown that pentacyclic triterpenes, including taraxerol, can inhibit the root growth of various plant species. researchgate.net For example, taraxerol isolated from Sebastiania adenophora demonstrated inhibitory effects on the root growth of Lycopersicon esculentum (tomato) and Echinochloa crusgalli (barnyard grass). researchgate.net

Table 2: Research Findings on the Allelopathic Effects of Taraxerol-Containing Plants

| Source Plant | Allelochemical | Target Plant | Observed Effect |

| Sebastiania adenophora | Taraxerol | Lycopersicon esculentum | 23%-49% root growth inhibition |

| Sebastiania adenophora | Taraxerol | Echinochloa crusgalli | 28%-78% root growth inhibition |

| Taraxacum officinale | Plant Extract (contains Taraxerol) | Triticum aestivum (Wheat) | Negative impact on germination and growth |

Isolation, Purification, and Advanced Analytical Methodologies for Taraxerol, Acetate

Spectroscopic and Spectrometric Methodologies for Structural Confirmation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds, including Taraxerol (B1681929), acetate (B1210297). Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide detailed information about the molecular structure, connectivity, and stereochemistry. ¹H-NMR spectra reveal the different types of protons and their chemical environments, characterized by their chemical shifts (δ), splitting patterns, and coupling constants. ¹³C-NMR spectra, on the other hand, provide information about the carbon backbone of the molecule.

The characteristic signals observed in the ¹H-NMR spectrum of Taraxerol, acetate are indicative of its triterpenoid (B12794562) structure. For instance, the acetate methyl group typically appears as a singlet around δ 2.03 ppm, while the proton attached to the carbon bearing the acetate group (C-3) often shows a characteristic multiplet signal. Signals corresponding to olefinic protons and various methyl groups on the triterpenoid skeleton are also key identifiers. While specific ¹³C-NMR data for this compound is often detailed in research publications, it provides crucial information on the carbon framework, including quaternary carbons, methylene (B1212753) groups, and methine carbons, further confirming the compound's identity.

Table 3.3.1.1: ¹H-NMR Spectral Data of this compound (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-15 | 5.54 | t | 7.8 |

| H-3α | 4.46 | dd | 6.0, 9.3 |

| OCOCH₃ (Acetate) | 2.03 | brs | - |

| Me-27 | 1.25 | brs | - |

| Me-29, Me-30 | 0.95 | brs | - |

| Me-25 | 0.93 | brs | - |

| Me-26 | 0.91 | brs | - |

| Me-24 | 0.88 | brs | - |

| Me-23 | 0.85 | brs | - |

Note: 'brs' denotes a broad singlet. Data is representative and may vary slightly based on experimental conditions and source niscpr.res.in.

Mass Spectrometry (MS) for Detection and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. For this compound, MS techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. The molecular formula of this compound is C₃₂H₅₂O₂, with a calculated molecular weight of approximately 468.75 g/mol nist.gov.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound is typically observed. Fragmentation of the molecule yields characteristic ions that can be used for structural confirmation. Common fragment ions observed for this compound include ions at m/z values such as 467, 457, 410, 357, 344, 325, 284, 257, and 200, which arise from the cleavage of specific bonds within the triterpenoid skeleton and the loss of functional groups researchgate.net. These fragmentation patterns serve as a fingerprint for identifying this compound in complex mixtures.

Table 3.3.2.1: Key Mass Spectrometric Fragment Ions for this compound

| m/z Value | Description/Potential Fragmentation |

| 468 | [M]⁺ (Molecular ion) niscpr.res.in |

| 467 | [M-H]⁺ or [M-H₂]⁺ researchgate.net |

| 457 | Loss of CH₃ or other small fragment researchgate.net |

| 410 | Fragment ion |

| 357 | Fragment ion |

| 344 | Fragment ion |

| 325 | Fragment ion |

| 284 | Fragment ion |

| 257 | Fragment ion |

| 200 | Fragment ion |

Note: Fragment ions can vary depending on the ionization method and experimental conditions researchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Characterization

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound typically exhibits characteristic absorption bands corresponding to its functional groups. Key bands include those for C-H stretching (aliphatic) in the region of 2850-3000 cm⁻¹, the ester carbonyl group (C=O) of the acetate moiety usually appearing around 1735-1750 cm⁻¹, and C-O stretching of the ester linkage around 1200-1250 cm⁻¹ niscpr.res.in. The presence of double bonds within the triterpenoid structure can be indicated by C=C stretching bands, typically around 1640-1680 cm⁻¹ niscpr.res.inresearchgate.net. A band at approximately 814 cm⁻¹ has been associated with the trisubstituted ethylenic linkage in related compounds rsc.org.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores, which are molecular functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. Triterpenoids like this compound, which possess conjugated double bond systems or specific functional groups that absorb UV-Vis light, can be characterized by their absorption maxima (λmax). For this compound, UV-Vis spectra often show absorption bands in the UV region, typically around 210-246 nm, indicative of the π-electron systems within the molecule niscpr.res.inrsc.orgresearchgate.net. The specific λmax values and molar absorptivity (log ε) can aid in the identification and quantification of the compound.

Table 3.3.3.1: Characteristic Spectroscopic Data for this compound

| Technique | Region/Wavelength | Absorption/Band (cm⁻¹) | Assignment/Description | Source |

| IR | 2965-2870 | C-H stretching (aliphatic) | niscpr.res.in | |

| IR | 1721 | C=O stretching (ester) | niscpr.res.in | |

| IR | 1651 | C=C stretching | niscpr.res.in | |

| IR | 1457 | C-H bending | niscpr.res.in | |

| IR | 1020 | C-O bending (ester) | niscpr.res.in | |

| IR | 814 | C=C stretching (trisubstituted ethylenic linkage) | rsc.org | |

| UV-Vis | 246 nm | λmax (MeOH) | niscpr.res.in | |

| UV-Vis | 210-223 nm | λmax | rsc.org |

Development and Validation of Standardized Analytical Protocols for this compound Quantification and Purity Assessment

The development and validation of robust analytical protocols are essential for the reliable quantification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used chromatographic techniques for this purpose.

HPLC Methods: HPLC methods for this compound typically involve a reversed-phase C-18 column with a mobile phase consisting of methanol (B129727) and water, often with an additive like OPA (0.1%). Detection is commonly performed using UV detection at wavelengths around 276 nm gsconlinepress.com. Validation of such methods, as per International Conference on Harmonization (ICH) guidelines, includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For example, an HPLC method demonstrated linearity in the range of 20-70 μg/mL with a correlation coefficient of 0.999, an LOD of 0.0026 μg/mL, and an LOQ of 0.0081 μg/mL, with recovery rates between 99.92-100.33% gsconlinepress.com.

HPTLC Methods: HPTLC offers a cost-effective and sensitive approach for both qualitative and quantitative analysis. Methods often employ a mobile phase of hexane (B92381) and ethyl acetate (e.g., 80:20 v/v) on TLC aluminum plates, with detection after spraying with a reagent like anisaldehyde researchgate.net. Validation parameters for HPTLC methods include linearity, typically demonstrated over a range of nanograms (e.g., 100-1200 ng) with high correlation coefficients (e.g., 0.9961) researchgate.net. Precision is evaluated through intra- and inter-day tests, with relative standard deviations (RSD) usually below 2% researchgate.netakjournals.com. Accuracy is assessed via recovery studies, which should ideally fall within acceptable ranges (e.g., 99.65-99.74% or 85.66–91.87%) researchgate.netakjournals.com. The LOD and LOQ for HPTLC methods are typically in the nanogram per spot range researchgate.net.

Table 3.4.1: Summary of Analytical Method Validation Parameters for this compound

| Parameter | HPLC Method gsconlinepress.com | HPTLC Method researchgate.net | HPTLC Method akjournals.com |

| Linearity Range | 20-70 μg/mL | 100-1200 ng | Not specified |

| Correlation Coeff. | 0.999 | 0.9961 | > 0.995 |

| LOD | 0.0026 μg/mL | 31 ng/spot | Not specified |

| LOQ | 0.0081 μg/mL | 105 ng/spot | Not specified |

| Recovery | 99.92-100.33% | 99.65-99.74% | 85.66–91.87% |

| Precision (RSD) | Not specified | < 2% (intra/inter-day) | < 1.99% (intra/inter-day) |

| Detection Wavelength | 276 nm | 420 nm (after derivatization) | Not specified (post-derivatization) |

| Column | C-18 | TLC aluminum plates | Silica-gel 60 F254 plate |

| Mobile Phase | Methanol + Water (0.1% OPA) (70:30) | Hexane: Ethyl Acetate (80:20 v/v) | Hexane: Ethyl Acetate: Formic Acid (8.0:2.0:0.4, V/V) |

Chemical Synthesis, Semi Synthesis, and Derivatization of Taraxerol, Acetate

Total Synthesis Approaches to the Taraxerol (B1681929), Acetate (B1210297) Core Structure (Challenges and Strategies)

The total synthesis of complex pentacyclic triterpenoids like Taraxerol, acetate presents significant challenges due to their intricate polycyclic frameworks and numerous stereocenters. While the literature extensively details the isolation and semi-synthesis of this compound and its derivatives, comprehensive reports on the total synthesis of the core this compound structure are not prominently featured in the provided research snippets. The general synthesis of pentacyclic triterpenoids is acknowledged as being challenging wikipedia.orgmdpi.comresearchgate.net. Natural resources remain a primary source, and direct chemical synthesis from simple precursors is often considered difficult and dependent on natural availability mdpi.comresearchgate.net. The complexity arises from the need to construct multiple fused rings with precise stereochemical control, a feat that demands sophisticated synthetic strategies.

Semi-Synthesis of this compound from Related Triterpenoid (B12794562) Precursors

Semi-synthesis offers a viable route to this compound and its derivatives by utilizing more readily available natural triterpenoids as starting materials.

A notable semi-synthetic approach involves the transformation of α-amyrin and β-amyrin into Taraxerol-related compounds. Research by Ursprung and colleagues demonstrated the partial synthesis of 11,12-α-oxidotaraxerol from α- and β-amyrin wikipedia.orgsci-hub.se. This transformation can be achieved by exposing ethanolic solutions of α- and β-amyrin to sunlight for extended periods (approximately 12 weeks), leading to the deposition of a colorless precipitate. Subsequent saponification of this precipitate yields 11,12-α-oxidotaraxerol wikipedia.org. The process can be accelerated by exposing ethanolic β-amyrin solutions to ultraviolet (UV) light, reducing the reaction time to less than three weeks wikipedia.org. These methods illustrate the potential for rearranging the carbon skeleton of amyrins to access Taraxerol derivatives sci-hub.se.

| Starting Material | Reaction Conditions | Product(s) | Timeframe | Notes |

| α-Amyrin, β-Amyrin | Ethanolic solution, sunlight exposure | 11,12-α-oxidotaraxerol | ~12 weeks | Followed by saponification of precipitate. |

| β-Amyrin | Ethanolic solution, UV light exposure | 11,12-α-oxidotaraxerol | < 3 weeks | Accelerated method. |

| β-Amyrin | Ethanolic solution, air and sunlight exposure | 11α,12α-oxidotaraxerol, Taraxerol, Multiflo-renol | Undisclosed | Initial discovery by Ursprung et al. leading to a crystalline solid. |

While chemo-enzymatic strategies are increasingly employed in natural product synthesis for their selectivity and efficiency, specific documented examples of chemo-enzymatic synthesis targeting this compound or its analogs were not detailed within the provided literature snippets. General discussions highlight the potential of biocatalysis for modifying triterpenoids mdpi.com, but concrete applications for this compound derivatization through this combined approach were not found.

Design and Synthesis of this compound Derivatives and Analogs for Mechanistic Probing

Modifying the this compound scaffold allows for the creation of analogs that can be used to probe its biological mechanisms or enhance its properties.

Functional group modifications are often performed to facilitate analytical characterization or to alter physicochemical properties. For instance, the hydroxyl group at the C-3 position of Taraxerol can be derivatized to improve its suitability for gas chromatography-mass spectrometry (GC/MS) analysis. This typically involves converting the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of pyridine (B92270) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) wikipedia.org. This derivatization increases the molecule's non-polarity, making it more amenable to GC/MS detection and analysis.

| Reagent(s) | Target Functional Group | Modification Type | Purpose of Modification | Analytical Technique |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl ether | Increase non-polarity | GC/MS |

| Pyridine and bis(trimethylsilyl)trifluoroacetamide | Hydroxyl (-OH) | Trimethylsilyl ether | Increase non-polarity | GC/MS |

The synthesis of novel esters and ethers of Taraxerol has been explored to generate compounds with potentially modified biological activities or improved physicochemical properties. Taraxerol has been chemically transformed to synthesize a series of ten cinnamyl esters. These esterification reactions typically employ coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) with various cinnamic acids researchgate.net. Additionally, naturally occurring derivatives like taraxerol formate (B1220265) and coumaroyl esters (e.g., 3β-(E)-coumaroyltaraxerol and 3β-(Z)-coumaroyltaraxerol) have been isolated from plant sources, indicating the feasibility of synthesizing such ester analogs researchgate.netnbu.ac.in.

List of Compounds Mentioned:

α-Amyrin

β-Amyrin

11,12-α-oxidotaraxerol

Multiflorenol

Taraxer-14-ene

18β-olean-12-ene

Olean-13(18)-ene

Olean-18-ene

18α-oleanane

18β-oleanane

Taraxerane

Taraxasterol

Lupeol

Betulinic acid

Betulin

Oleanolic acid

Ursolic acid

Friedelin

Taraxerone

Lupeol acetate

Taraxerol methyl ether

Spinasterol

(+)-dihydrokaempferol

3,4-dihydroxybenzoic acid

Taraxerol formate

Dodecyl-p-coumarate

Ferulic acid

Scopoletin

Sitosterol-3-O-β-D-glucopyranoside

3,5-di-O-feruloylquinic acid

Isofraxidin-7-O-β-D-glucopyranoside

3β-(E)-coumaroyltaraxerol

3β-(Z)-coumaroyltaraxerol

Taraxasterol acetate

Dihydrochelerythrin

Fagaramide

Tarkalynin A

Tarkalynin B

Taccalonolide A

Taccalonolide A 12-propanoate

Taraxerol

Taraxerol acetate

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Structure-Activity Relationship (SAR) studies form a cornerstone of medicinal chemistry, aiming to elucidate the correlation between a compound's molecular structure and its observed biological activity mdpi.comspirochem.com. This understanding is critical for the rational design and optimization of therapeutic agents. Taraxerol acetate, a naturally occurring pentacyclic triterpenoid, has demonstrated significant biological activities, including notable inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and potent anticancer effects banglajol.infobanglajol.inforesearchgate.netresearchgate.netmedkoo.commedchemexpress.com.

The principle of SAR dictates that modifications to a molecule's structure can profoundly influence its efficacy, selectivity, and pharmacokinetic properties. While detailed studies on specific synthetic analogs of Taraxerol acetate are not extensively covered in the provided literature, computational investigations offer insights into potential areas for structural optimization. For instance, studies focusing on related targets like Protein Tyrosine Phosphatase 1B (PTP1B) suggest that modifications at the C-3 and C-17 positions of triterpenoids could be crucial for developing improved lead compounds researchgate.net. This highlights the general strategy in SAR studies: to systematically alter structural features of a lead compound like Taraxerol acetate to enhance its therapeutic profile.

Identification of Key Pharmacophores and Structural Determinants for Biological Interactions

The biological activities of Taraxerol acetate are intrinsically linked to its distinct molecular architecture. Key structural features and their roles in mediating interactions with biological targets have been identified, particularly concerning its COX inhibitory activity.

Pentacyclic Triterpene Skeleton: The core pentacyclic triterpene framework of Taraxerol acetate is fundamental for establishing hydrophobic interactions within the active sites of enzymes. Molecular docking studies reveal that this skeleton engages with hydrophobic amino acid residues, such as Leu359 in the COX-2 binding pocket, through interactions with its ring E banglajol.infobanglajol.info. Furthermore, methyl groups located at the C-29 and C-30 positions of the skeleton contribute to hydrophobic interactions with residues like Val116 and Leu531 banglajol.info.

Acetate Group at the C-3 Position: The acetate moiety, esterified at the C-3 hydroxyl group, plays a significant role by mediating favorable electrostatic interactions with specific amino acid residues, including Trp387 and Met522, within the COX-2 active site banglajol.infobanglajol.info. Additionally, the methyl component of the acetate group participates in minor hydrophobic contacts with Leu384 banglajol.infobanglajol.info.

These identified structural components and their specific modes of interaction serve as crucial determinants of Taraxerol acetate's biological activity, providing a basis for understanding its mechanism of action and for guiding future structural modifications.

Application of Computational Chemistry in this compound SAR Analysis

Computational chemistry methods are indispensable tools in modern drug discovery, offering powerful approaches to analyze SAR, predict biological activity, and understand molecular mechanisms of action. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this regard mdpi.comspirochem.com.

Molecular Docking: This technique has been extensively applied to Taraxerol acetate to elucidate its binding modes with various biological targets. For instance, docking studies have provided detailed insights into how Taraxerol acetate interacts with the COX-2 enzyme, mapping out the specific hydrophobic and electrostatic interactions with key amino acid residues within its active site banglajol.infobanglajol.inforesearchgate.net. These studies confirm the roles of the triterpene skeleton and the acetate group in mediating these interactions, as described in section 4.4.1. Furthermore, molecular docking has been employed to investigate Taraxerol acetate's potential as a PTP1B inhibitor, with computational analyses suggesting that structural modifications at the C-3 and C-17 positions are important for optimizing inhibitory potency researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between quantifiable molecular descriptors (e.g., physicochemical properties, quantum chemical parameters) and a compound's biological activity mdpi.com. Although specific QSAR models for Taraxerol acetate are not detailed in the provided literature, the principle of QSAR is fundamental to SAR analysis, enabling the prediction of biological activity for novel, synthesized, or virtual compounds, thereby streamlining the drug discovery process mdpi.com.

Physicochemical Descriptors: Computational tools are utilized to calculate various physicochemical properties of Taraxerol acetate, such as Topological Polar Surface Area (TPSA), octanol-water partition coefficient (LogP), hydrogen bond donors and acceptors, and rotatable bonds chemscene.comphytojournal.com. These descriptors are critical for assessing a compound's drug-likeness, predicting its absorption, distribution, metabolism, and excretion (ADME) properties, and guiding lead optimization efforts.

Compound List:

this compound

Taraxerol

Data Table: COX Inhibition Profile and Key Molecular Interactions of Taraxerol Acetate

| Target | IC50 Value (μM) | Key Interactions Identified (Molecular Docking) | Amino Acid Residues Involved |

| COX-1 | 116.3 ± 0.03 | Hydrophobic, Electrostatic | Not specified in detail |

| COX-2 | 94.7 ± 0.02 | Hydrophobic, Electrostatic | Leu359, Trp387, Met522, Leu384, Val116, Leu531 |

Mechanistic Investigations of Taraxerol, Acetate in Cellular and Molecular Systems Excluding Clinical Outcomes

Modulation of Inflammatory Signaling Pathways by Taraxerol (B1681929), Acetate (B1210297)

Taraxerol acetate has demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro enzyme inhibition assays have established taraxerol acetate as an inhibitor of both COX-1 and COX-2. Specifically, it exhibits an IC50 value of 116.3 ± 0.03 μM against COX-1 and 94.7 ± 0.02 μM against COX-2 banglajol.infobanglajol.inforesearchgate.netmedchemexpress.commedchemexpress.com. Molecular docking analyses further support these findings, revealing significant interactions between taraxerol acetate and amino acid residues within the COX-2 enzyme's binding pocket, thereby elucidating a potential mechanism for its inhibitory action banglajol.infobanglajol.info. Additionally, taraxerol itself has been shown to attenuate inflammation by down-regulating the production of COX-2 researchgate.net.

| Enzyme | IC50 Value (μM) | ± Standard Deviation | Reference(s) |

| COX-1 | 116.3 | 0.03 | banglajol.infobanglajol.inforesearchgate.netmedchemexpress.commedchemexpress.com |

| COX-2 | 94.7 | 0.02 | banglajol.infobanglajol.inforesearchgate.netmedchemexpress.commedchemexpress.com |

Taraxerol plays a crucial role in regulating inflammatory signaling by interfering with key kinase activations. Research indicates that taraxerol effectively downregulates the expression of pro-inflammatory mediators in macrophages through the inhibition of TAK1 (TGF-β-activated kinase 1) and Akt activation nih.govbiocrick.comchemfaces.commdpi.comglpbio.comresearchgate.net. This inhibitory action prevents the activation of NF-κB, a central transcription factor in inflammatory processes nih.govbiocrick.comchemfaces.commdpi.comglpbio.comresearchgate.net. Specifically, taraxerol has been observed to inhibit the translocation of nuclear factor-κB (NF-κB) into the nucleus, suppress the phosphorylation and degradation of IκBα, and block the activation of IKK and mitogen-activated protein kinases (MAPKs) by inactivating TAK1 and Akt nih.gov. Furthermore, taraxerol has been shown to inhibit the formation of the TAK1/TAK-binding protein 1 (TAB1) complex, which leads to TAK1 degradation and reduces LPS-induced polyubiquitination and phosphorylation of TAK1 nih.govbiocrick.com. The PI3K/Akt signaling pathway is also suppressed by taraxerol chemfaces.comglpbio.comnih.govcelljournal.org. The inhibition of the NF-κB signaling pathway by taraxerol contributes to its potent anti-inflammatory effects ajol.info.

The modulation of inflammatory signaling pathways by taraxerol directly influences the production of pro-inflammatory mediators and cytokines. Studies have demonstrated that taraxerol can inhibit nitric-oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner at both the protein and mRNA levels nih.govbiocrick.com. This inhibition results in a reduction in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) when induced by lipopolysaccharide (LPS) nih.govbiocrick.com. In the context of cardiotoxicity models, taraxerol pretreatment was found to decrease levels of MDA, TNF-α, and IL-6, while simultaneously enhancing the myocardial activity of SOD and GPx, leading to a reduction in serum CK-MB levels researchgate.net. Collectively, taraxerol exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators and reducing the levels of pro-inflammatory cytokines muni.cz.

Elucidation of Antiproliferative and Apoptotic Mechanisms of Taraxerol, Acetate (in vitro studies)

Taraxerol and its acetate derivative have shown the capacity to induce apoptosis in various cancer cell lines, contributing to their antiproliferative effects. Taraxerol has been documented to promote cell apoptosis biocrick.comchemfaces.comglpbio.comnih.govcelljournal.orgajol.infonih.gov. The primary mechanism by which taraxerol induces apoptosis involves the mitochondrial pathway (intrinsic pathway) chemfaces.comglpbio.comnih.govcelljournal.org. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which facilitates the formation of the apoptosome. This complex then triggers the activation of caspases 9 and 3, as well as the cleavage of PARP, ultimately leading to programmed cell death chemfaces.comglpbio.comnih.govcelljournal.org. Additionally, taraxerol can modulate the balance between anti-apoptotic and pro-apoptotic proteins by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax chemfaces.comglpbio.comnih.govcelljournal.org.

In studies conducted on U87 glioblastoma cells, taraxerol acetate induced dose- and time-dependent cytotoxic effects. The percentage of apoptotic cells significantly increased with escalating concentrations of taraxerol acetate, rising from 7.3% in control cells to 16.1%, 44.1%, and 76.7% in cells treated with 10, 50, and 150 µM, respectively nih.gov. Apoptosis can be initiated through both intrinsic (mitochondrial-mediated) and extrinsic pathways, with the intrinsic pathway playing a crucial role in response to various cellular stimuli scholarsportal.info.

| Concentration (µM) | % Apoptotic Cells (Taraxerol Acetate) | Fold Increase vs. Control | Reference(s) |

| Control (0) | 7.3 | - | nih.gov |

| 10 | 16.1 | 2.2-fold | nih.gov |

| 50 | 44.1 | 6.0-fold | nih.gov |

| 150 | 76.7 | 10.5-fold | nih.gov |

Taraxerol also exerts its antiproliferative effects by inducing cell cycle arrest, thereby inhibiting cancer cell proliferation biocrick.comajol.infonih.govnih.gov. In human gastric epithelial cell line AGS cells, taraxerol demonstrated significant inhibition of proliferation and arrested the cell cycle at the G2/M phase biocrick.comnih.gov. Specifically, treatment with 110 μmol/L of taraxerol led to a notable increase in the population of AGS cells arrested in the G2/M phase compared to the solvent control (P<0.05) biocrick.comnih.gov. Network pharmacology analyses further corroborate that taraxerol inhibits proliferation and induces cell cycle arrest nih.gov. In other studies, taraxerol has been observed to cause an accumulation of cells in the sub-G1 phase, resulting in sub-G1 cell cycle arrest ajol.info. Additionally, taraxerol acetate treatment in U87 cells induced a sub-G1 cell cycle arrest, accompanied by a reduction in the number of cells progressing through the S-phase nih.gov. In distinct cell lines (HGC-27 and NCI-N87), taraxerol was found to arrest cell growth at the G0/G1 phase nih.gov.

Compound List:

Taraxerol

Taraxerol acetate

Modulation of Oncogenic Signaling Cascades

Research indicates that Taraxerol and its acetate derivative can influence several key signaling pathways implicated in oncogenesis. Taraxerol has been shown to target pathways such as the Hippo and Wnt signaling pathways in gastric cancer cells, and the Akt pathway in bladder cancer cells. researchgate.net Furthermore, Taraxerol acetate (TA) has been observed to activate complement and coagulation cascades, as well as the NF-κB and MAPK pathways, leading to alterations in related gene transcript levels. nih.gov

The PI3K/AKT signaling pathway is frequently dysregulated in various cancers, playing a critical role in cell cycle regulation, proliferation, apoptosis, uncontrolled cell growth, migration, and therapeutic resistance. mdpi.comfrontiersin.org Studies suggest that Taraxerol exhibits anti-cancer effects by modulating the PI3K/AKT signaling pathway, inhibiting the proliferation, migration, and invasion of gastric cancer cells. nih.gov While direct evidence for Taraxerol acetate's specific modulation of these pathways is emerging, its activation of NF-κB and MAPK pathways, which are often pro-oncogenic, warrants further investigation in the context of cancer progression. nih.govmdpi.com The interference with TAK1 and Akt protein activation by Taraxerol also leads to the downregulation of pro-inflammatory mediators and prevents NF-κB activation, highlighting a complex interplay with signaling cascades relevant to both inflammation and cancer. researchgate.netmdpi.comresearchgate.net

Table 1: Modulation of Signaling Cascades by Taraxerol/Taraxerol Acetate

| Signaling Pathway | Effect of Taraxerol/Acetate | Associated Cellular Processes/Outcomes | References |

| PI3K/AKT | Activated/Downregulated | Cell proliferation, survival, migration, invasion, apoptosis, therapeutic resistance, anti-cancer effects | researchgate.netfrontiersin.orgnih.gov |

| NF-κB | Activated/Inhibited | Pro-inflammatory mediator production, inflammatory responses, anti-cancer effects | nih.govresearchgate.netmdpi.comresearchgate.netchemsrc.com |

| MAPK | Activated | Pro-oncogenic signaling, inflammatory responses | nih.govmdpi.comfrontiersin.org |

| Wnt | Targeted | Cell metastasis, cancer progression | researchgate.netmdpi.comfrontiersin.org |

| Hippo | Targeted | Cell metastasis, cancer progression | researchgate.net |

| TAK1 | Interfered/Inhibited | NF-κB activation, pro-inflammatory mediator production | researchgate.netmdpi.comresearchgate.net |

| Akt | Interfered/Inhibited | NF-κB activation, pro-inflammatory mediator production | researchgate.netmdpi.comresearchgate.net |

Antioxidant Mechanisms and Oxidative Stress Mitigation by this compound

Taraxerol acetate demonstrates significant potential in mitigating oxidative stress through various mechanisms, including direct scavenging of reactive oxygen species and the enhancement of endogenous antioxidant defense systems.

Direct Reactive Oxygen Species (ROS) Scavenging Activity

Taraxerol acetate (TA) has been shown to activate the cellular antioxidant defense system. researchgate.netnih.gov Studies indicate that Taraxerol can inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) by activated microglial cells. mdpi.com While its direct ROS scavenging activity has been described as weak to moderate in assays like the DPPH radical scavenging assay, Taraxerol acetate has demonstrated efficacy in reducing oxidative stress induced by hydrogen peroxide (H2O2) in cellular models. researchgate.netnih.govnih.gov The presence of antioxidants is crucial for inhibiting oxidative processes, and ROS, while essential for cellular signaling, can cause significant damage when their production exceeds the capacity of antioxidant mechanisms. sciensage.info

Upregulation of Endogenous Antioxidant Defense Systems (e.g., CAT, T-AOC, Nrf2/ARE pathway)

Treatment with Taraxerol acetate (TA) has been observed to notably increase Total Antioxidant Capacity (T-AOC) and Catalase (CAT) activity. researchgate.netnih.gov These findings suggest that TA enhances the cellular capacity to neutralize oxidative damage. The Nrf2/ARE pathway is a central regulator of endogenous antioxidant defense, and while direct studies linking Taraxerol acetate to Nrf2 activation are limited in the provided snippets, related compounds like melatonin (B1676174) have shown that activation of the Nrf2/HO-1 signaling pathway promotes antioxidant enzyme activities (including GSH, GSH-Px, T-SOD, CAT, and T-AOC) and reduces ROS and MDA levels. kjpp.netfrontiersin.org This indicates a potential mechanism by which Taraxerol acetate could bolster cellular resilience against oxidative stress.

Impact on Oxidative Stress Biomarkers (e.g., LDH, MDA)

Taraxerol acetate (TA) treatment has demonstrated a significant ability to reduce key biomarkers of oxidative damage. Specifically, TA effectively lowered the levels of Lactate (B86563) Dehydrogenase (LDH) and Malondialdehyde (MDA). researchgate.netnih.gov Malondialdehyde (MDA) is recognized as a primary indicator of lipid peroxidation and a significant biomarker for cellular oxidative damage. njlm.netgsconlinepress.com Elevated MDA levels are often associated with conditions involving heightened oxidative stress, such as myocardial infarction. njlm.net Furthermore, Taraxerol has been shown to reduce serum MDA levels in models of cardiotoxicity, alongside other inflammatory markers. researchgate.netnih.gov The reduction in these biomarkers suggests that Taraxerol acetate mitigates cellular membrane damage and lipid peroxidation, core components of oxidative stress.

Table 2: Antioxidant Mechanisms and Oxidative Stress Mitigation by Taraxerol Acetate

| Mechanism | Specific Finding | Biomarkers/Systems Affected | References |

| Direct ROS Scavenging | Reduced H2O2-induced oxidative stress; Weak to moderate DPPH radical scavenging | ROS, H2O2 | researchgate.netnih.govmdpi.comnih.gov |

| Upregulation of Endogenous Antioxidant Defense Systems | Increased T-AOC; Increased CAT activity | Total Antioxidant Capacity (T-AOC), Catalase (CAT) | researchgate.netnih.gov |

| Impact on Oxidative Stress Biomarkers | Reduced LDH levels; Reduced MDA levels | Lactate Dehydrogenase (LDH), Malondialdehyde (MDA) | researchgate.netnih.govfrontiersin.orgresearchgate.netnih.gov |

| Activation of Antioxidant Pathways (General Context) | Activated antioxidant defense system; Activated Keap1-Nrf2 pathway | Nrf2, Keap1, HO-1, GSH, GSH-Px, T-SOD, CAT, T-AOC (Melatonin study context) | researchgate.netnih.govkjpp.netfrontiersin.org |

Investigation of Immunomodulatory Effects of this compound (cellular level)

Taraxerol acetate and related triterpenes exhibit immunomodulatory properties by influencing cellular signaling pathways and the production of inflammatory mediators.

Influence on Immune Cell Activation and Function

Table 3: Immunomodulatory Effects of Taraxerol Acetate (Cellular Level)

| Immune Modulation Aspect | Specific Effect | Immune Cells/Mediators Involved | References |

| Signaling Pathway Modulation | Activated complement and coagulation cascades; Activated NF-κB and MAPK pathways | Complement system, Coagulation system, NF-κB, MAPK | nih.gov |

| Inflammatory Response | Downregulated pro-inflammatory mediators; Inhibited LPS-induced inflammatory responses; Inhibited NF-κB activation | Macrophages, TAK1, Akt, NF-κB | researchgate.netmdpi.comresearchgate.net |

| Cytokine Production | Inhibited production of TNF-α, IL-6, and IL-1β | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), Murine macrophages | researchgate.net |

| General Triterpene Effects | Modulates immune system; Affects T and B lymphocytes, macrophages, cytokine secretion | T lymphocytes (Th1, Th2, Th17, Treg), B lymphocytes, Macrophages, Cytokines (IFN-γ, IL-10, IL-12, IL-4) | nih.gov |

Compound List:

Taraxerol

Taraxerol acetate (TA)

Reactive Oxygen Species (ROS)

Catalase (CAT)

Total Antioxidant Capacity (T-AOC)

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Antioxidant Response Element (ARE)

Lactate Dehydrogenase (LDH)

Malondialdehyde (MDA)

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1 beta (IL-1β)

Nitric Oxide (NO)

Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Mitogen-Activated Protein Kinase (MAPK)

Phosphatidylinositol 3-kinase/Protein kinase B (PI3K/AKT)

Transforming Growth Factor beta-activated Kinase 1 (TAK1)

Akt protein kinase (Akt)

ST6 N-acetylgalactosaminide alpha-2,6-sialyltransferase 1 (ST6Gal1)

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor (VEGF)

Hypoxia-Inducible Factor 1 (HIF1)

Wnt/β-catenin

Transforming Growth Factor beta (TGF-β)

Notch

Hedgehog

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT)

Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase (MEK/ERK)

Glutathione (GSH)

Glutathione Peroxidase (GSH-Px)

Superoxide Dismutase (SOD)

Heme Oxygenase-1 (HO-1)

Keap1

Cytokine Production Profiling

Taraxerol and its acetate derivative have demonstrated significant anti-inflammatory properties through modulation of key signaling pathways involved in the inflammatory cascade. Taraxerol has been shown to attenuate inflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway glpbio.comresearchgate.netwikipedia.org. Specifically, it downregulates the expression of proinflammatory mediators in macrophages by interfering with the activation of TAK1 (MAP3K7) and Akt (Protein Kinase B), thereby preventing NF-κB activation glpbio.comresearchgate.netwikipedia.orgmdpi.com. This interference with TAK1 and Akt activation is a crucial step in suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α researchgate.net. Furthermore, Taraxerol acetate has exhibited considerable inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2, in vitro. Taraxerol acetate demonstrated an IC50 value of 116.3 ± 0.03 µM against COX-1 and 94.7 ± 0.02 µM against COX-2 researchgate.netbanglajol.infobanglajol.inforesearchgate.net. These enzymes are critical in the synthesis of prostaglandins, which are key mediators of inflammation and fever. Taraxerol acetate also possesses gastroprotective and antiulcer activities, suggesting a role in modulating inflammatory responses in the gastric mucosa kjms.com.pk. Its antipyretic effects are linked to its influence on cyclooxygenase enzymes and the subsequent production of prostaglandin E2 (PGE2), which resets the body's temperature set point kjms.com.pk.

Table 1: Mechanistic Insights into Cytokine Production and Inflammation Modulation

| Mechanism of Action | Target/Pathway | Effect of Taraxerol / Taraxerol Acetate | Citation(s) |

| Inhibition of inflammatory signaling | NF-κB pathway | Inhibits | glpbio.comresearchgate.netwikipedia.org |

| Interference with kinase activation | TAK1 (MAP3K7) | Inhibits activation | glpbio.comresearchgate.netwikipedia.orgmdpi.com |

| Interference with kinase activation | Akt (Protein Kinase B) | Inhibits activation | glpbio.comresearchgate.netwikipedia.orgmdpi.com |

| Downregulation of mediators | Proinflammatory mediators (e.g., cytokines) | Downregulates | glpbio.comresearchgate.netmdpi.com |

| Inhibition of prostaglandin synthesis | COX-1 enzyme | Inhibits (IC50: 116.3 ± 0.03 µM) | researchgate.netbanglajol.infobanglajol.inforesearchgate.net |

| Inhibition of prostaglandin synthesis | COX-2 enzyme | Inhibits (IC50: 94.7 ± 0.02 µM) | researchgate.netbanglajol.infobanglajol.inforesearchgate.net |

| Attenuation of inflammatory response (in vivo model) | Carrageenan-induced paw edema | Attenuates | glpbio.commdpi.com |

Metabolic Pathway Modulation by this compound (cellular and enzyme-level)

Taraxerol and its acetate form have shown promising effects on glucose and lipid metabolism, primarily by influencing key signaling pathways and enzyme activities.

Impact on Glucose and Lipid Metabolism (e.g., PI3K dependent glucose transport, glycogen (B147801) synthesis)

Taraxerol treatment has been observed to stimulate glucose metabolism in skeletal muscle, contributing to the regulation of blood glycaemic status and lipid profiles in preclinical models of type 2 diabetes glpbio.com. Research indicates that 3β-taraxerol acts as a dual activator of glucose transport and glycogen synthesis mdpi.comencyclopedia.pub. It facilitates insulin-stimulated glucose uptake by promoting the translocation and activation of the glucose transporter GLUT4 in adipocytes, a process dependent on the PI3K (Phosphatidylinositol 3-kinase) signaling pathway researchgate.netnih.govbioinformation.net. Following glucose uptake, taraxerol influences glucose storage through glycogen synthesis, a mechanism involving the activation of Protein Kinase B (PKB/Akt) and the subsequent suppression of Glycogen Synthase Kinase-3β (GSK-3β) researchgate.netnih.govbioinformation.net. This dual action positions taraxerol as a potential candidate for managing hyperglycemic states researchgate.netnih.gov. Furthermore, taraxerol has demonstrated the ability to reverse insulin (B600854) resistance induced by dexamethasone, restoring normal homeostasis encyclopedia.pubnih.gov. The PI3K/AKT pathway is central to various cellular processes, including inflammatory responses, and its modulation by taraxerol highlights its broad cellular impact researchgate.net.

Enzymatic Activity Alterations Relevant to Metabolic Regulation (e.g., cholesterol esterase)

Taraxerol has been identified as a compound exhibiting inhibitory activity against the cholesterol esterase enzyme encyclopedia.pubnih.gov. Cholesterol esterase plays a role in cholesterol metabolism by hydrolyzing cholesterol esters. Studies have utilized cholesterol esterase inhibition assays to standardize extracts containing taraxerol, such as those from Mangifera indica leaves, for their hypocholesterol activity phcogres.comresearchgate.netphcogres.comnih.gov. A fraction enriched in 3β-taraxerol demonstrated significant in vitro inhibition of cholesterol esterase, with an IC50 value of 0.86 µg/ml phcogres.comphcogres.comnih.gov. The presence of 3β-taraxerol in plant extracts is suggested to contribute to cholesterol-lowering effects, potentially by competing with cholesterol for absorption in the intestine phcogres.com.

Table 2: Mechanistic Insights into Glucose, Lipid, and Enzyme Modulation

| Metabolic Process/Enzyme | Target/Pathway | Effect of Taraxerol / Taraxerol Acetate | Citation(s) |

| Glucose Transport | GLUT4 translocation and activation | Activates (PI3K dependent) | researchgate.netnih.govbioinformation.net |

| Glucose Metabolism | Skeletal muscle glucose metabolism | Stimulates | glpbio.com |

| Glycogen Synthesis | PKB activation, GSK3β suppression | Stimulates | researchgate.netnih.govbioinformation.net |

| Insulin Resistance | Dexamethasone-induced insulin resistance | Reverses | encyclopedia.pubnih.gov |

| Lipid Metabolism | Blood glycaemic status and lipid profile (in vivo) | Regulates | glpbio.com |

| Enzyme Activity | Cholesterol esterase | Inhibits (IC50: 0.86 µg/ml for fraction) | phcogres.comphcogres.comnih.gov |

Mechanistic Insights into Antimicrobial and Antiviral Activities (in vitro)

Research has explored the potential of taraxerol and its derivatives in combating microbial and viral infections through various in vitro mechanisms.

Inhibition of Microbial Growth and Virulence Factor Expression

Taraxerol acetate has demonstrated promising activity against certain pathogens, showing an EC50 value of 21.4 µM against Trypanosoma equiperdum researchgate.net. A key strategy in combating bacterial infections involves interfering with quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. Compounds that inhibit QS can act as antivirulence agents, potentially reducing the development of antibiotic resistance compared to traditional antimicrobials tamu.edunih.gov. Taraxerol acetate has been noted for its antimicrobial activity kjms.com.pk. Studies on other compounds have shown that inhibiting QS can block virulence and biofilm formation in bacteria like Pseudomonas aeruginosa nih.gov. While direct evidence for taraxerol acetate's effect on QS-mediated violacein (B1683560) production is limited in the provided search results, its general antimicrobial properties suggest potential in this area.

Interference with Viral Replication Cycles and Host-Pathogen Interactions

Taraxerol acetate has exhibited antiviral activity kjms.com.pk. Studies investigating small molecule derivatives have shown antiviral effects against RNA viruses, including murine norovirus and human norovirus replicon systems plos.org. The development of antiviral therapies often focuses on targeting host cell proteins that viruses exploit for replication, a strategy that may circumvent the emergence of drug resistance often seen with direct virus-targeting agents embopress.org. Understanding virus-host interactions at a molecular level is crucial for identifying new antiviral drug targets embopress.orgfrontiersin.orgnih.gov. Plant-derived proteins, such as Ribosome-inactivating proteins (RIPs) and RNA-binding proteins (RBPs), also play roles in plant antiviral defense, highlighting the diverse molecular mechanisms involved in host-pathogen interactions mdpi.com.

Table 3: Mechanistic Insights into Antimicrobial and Antiviral Activities

| Activity Type | Pathogen/System Studied | Mechanism/Finding | Citation(s) |

| Antimicrobial | Trypanosoma equiperdum | Promising activity (EC50 = 21.4 µM for Taraxerol acetate) | researchgate.net |

| Antimicrobial | Quorum Sensing (QS) mediated processes | General antimicrobial properties noted; QS inhibition is a strategy to develop antivirulence agents, reducing resistance pressure. (Specific QS inhibition by Taraxerol acetate not detailed in provided results). | kjms.com.pktamu.edunih.gov |

| Antiviral | Murine Norovirus (MNV) | Antiviral activity observed in vitro. | plos.org |

| Antiviral | Human Norovirus replicon system | Antiviral activity observed in vitro. | plos.org |

| Antiviral (General) | RNA Viruses | Host-targeting drugs disrupt virus-host protein interactions essential for replication, potentially avoiding resistance. | embopress.org |

Compound List:

Taraxerol

Taraxerol acetate

NF-κB (Nuclear Factor-kappa B)

TAK1 (MAP3K7)

Akt (Protein Kinase B)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

TNF-α (Tumor Necrosis Factor-alpha)

COX-1 (Cyclooxygenase-1)

COX-2 (Cyclooxygenase-2)

PGE2 (Prostaglandin E2)

PI3K (Phosphatidylinositol 3-kinase)

GLUT4 (Glucose Transporter Type 4)

PKB (Protein Kinase B)

GSK-3β (Glycogen Synthase Kinase-3 beta)

Cholesterol esterase

Trypanosoma equiperdum

Pseudomonas aeruginosa

Murine Norovirus (MNV)

Human Norovirus

Ribavirin

Methotrexate

RIPs (Ribosome-inactivating proteins)

RBPs (RNA-binding proteins)

Neurobiochemical Mechanism of this compound Action

Acetylcholinesterase (AChE) Enzyme Inhibition Studies

Based on the comprehensive review of available scientific literature, no studies were found that specifically investigate the Acetylcholinesterase (AChE) enzyme inhibition by This compound . While research has explored the neurobiochemical mechanisms of related compounds, such as taraxerol, concerning AChE activity, direct evidence or quantitative data for this compound's effect on AChE is absent in the reviewed sources.

Biotransformation and Environmental Fate Studies of Taraxerol, Acetate

Enzymatic Metabolism of Taraxerol (B1681929), Acetate (B1210297) (in vitro enzyme systems)

The in vitro study of enzymatic metabolism provides a controlled environment to understand the specific enzymes involved in the biotransformation of a compound. nih.govunl.eduspringernature.comresearchgate.netmdpi.com

There is currently a lack of specific research on the metabolism of taraxerol acetate by cytochrome P450 (CYP450) enzymes or other major xenobiotic-metabolizing enzyme systems. nih.govmdpi.comyoutube.comyoutube.com These enzyme superfamilies are primary mediators of Phase I metabolism, responsible for the modification of a vast array of foreign compounds to facilitate their excretion. nih.govwikipedia.org The metabolism of other triterpenoids by CYP450 enzymes has been documented, often involving hydroxylation reactions that increase their polarity. mdpi.com Given the lipophilic nature of taraxerol acetate, it is a potential substrate for CYP450 enzymes. Hypothetically, metabolism could involve hydroxylation of the triterpenoid (B12794562) rings.

While direct metabolic studies are absent, research has shown that taraxerol acetate can interact with other enzyme systems. For example, it has demonstrated inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes in vitro. This indicates an interaction with enzymatic systems, although this is an inhibitory action rather than a metabolic transformation.

| Enzyme System | Observed Interaction | Potential Implication | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | No specific data available for metabolism. | Hypothetically could undergo hydroxylation. | N/A |

| Cyclooxygenase (COX-1, COX-2) | Inhibition | Potential anti-inflammatory activity. | researchgate.net |

Environmental Transformation and Geochemical Significance of this compound

The environmental fate of taraxerol acetate is tied to its stability and transformation within geological settings, a process influenced by diagenesis and catagenesis.

During early diagenesis in sedimentary environments, triterpenoid esters like taraxerol acetate are susceptible to hydrolysis, leading to the formation of the corresponding alcohol, taraxerol. nih.govresearchgate.net This initial transformation is a key step in its geochemical pathway. The presence of such triterpenol esters in sediments can be an indicator of early diagenetic alteration of organic matter derived from higher plants. nih.gov

Following the likely hydrolysis of the acetate group, the resulting taraxerol skeleton undergoes further diagenetic changes. Taraxerol is a known precursor to taraxer-14-ene. Research on deep-sea sediments has shown that taraxer-14-ene can be converted into olean-12-ene (B1638996). This conversion is a specific diagenetic reaction that occurs within the upper sedimentary column. Subsequently, olean-12-ene can isomerize to form other thermodynamically more stable oleanene isomers, such as olean-13(18)-ene and olean-18-ene. With increasing thermal maturity (catagenesis), these oleanene isomers can be reduced to form the saturated pentacyclic hydrocarbon 18α(H)-oleanane, a recognized biomarker in mature sediments and crude oils. This transformation pathway highlights the geochemical significance of taraxerol and its derivatives as precursors to important molecular fossils.

| Geochemical Stage | Reaction | Intermediate/Product | Significance |

|---|---|---|---|

| Early Diagenesis | Hydrolysis | Taraxerol | Loss of the acetate functional group. |

| Diagenesis | Dehydration | Taraxer-14-ene | Formation of an unsaturated intermediate. |

| Diagenesis | Isomerization | Olean-12-ene | Rearrangement of the double bond. |

| Diagenesis | Isomerization | Olean-13(18)-ene, Olean-18-ene | Formation of more stable oleanene isomers. |

| Catagenesis | Reduction | 18α(H)-Oleanane | Formation of a saturated biomarker. |

Taraxerol as a Biomarker for Past Ecosystems (e.g., Mangrove Input)

Taraxerol, a pentacyclic triterpenoid, has been identified as a valuable lipid biomarker for tracing the historical presence and extent of mangrove ecosystems. researchgate.net Its chemical stability allows it to be well-preserved in sediments over long timescales, providing a molecular fossil record of past vegetation. usf.eduusf.edu The utility of taraxerol as a proxy for mangrove input is particularly pronounced for species within the Rhizophora genus, which are known to produce this compound in high concentrations in their leaves. researchgate.netnerc.ac.uk

The presence and abundance of taraxerol in sediment cores can be correlated with other proxies, such as pollen from the mangrove tree genus Rhizophora, to reconstruct past environmental conditions. researchgate.net Studies have shown that maxima in taraxerol abundance in sediment layers often coincide with maxima in Rhizophora pollen, strengthening the case for its use as a reliable indicator of mangrove presence. researchgate.net This correlation has been observed in surface sediments offshore from latitudes with extensive coastal mangrove forests. researchgate.net

Research has demonstrated that taraxerol is relatively more resistant to microbial degradation compared to other organic compounds, making it a robust marker in sedimentary archives. researchgate.net Its abundance in mangrove sediments, often being the most prevalent triterpenol, further solidifies its role as an ideal biomarker for these ecosystems. researchgate.net

The application of taraxerol as a biomarker extends to differentiating between organic sediments that accumulated in mangrove versus freshwater environments. nerc.ac.uk Studies in Micronesian mangroves have shown that elevated taraxerol abundance is a clear diagnostic for sediments deposited within a mangrove ecosystem, while it is often undetectable in nearby freshwater sediments. nerc.ac.uk This distinction is crucial for accurately reconstructing past relative sea-level changes, as mangrove sediments serve as important archives for such studies. nerc.ac.uk

Isotopic analysis of taraxerol preserved in sediment cores also offers insights into past hydroclimatic conditions. usf.eduusf.edu The hydrogen and carbon isotopic compositions (δ²H and δ¹³C) of taraxerol have been shown to respond to changes in salinity. usf.eduusf.edu For instance, a consistent relationship between the hydrogen isotopic discrimination and salinity has been observed in mangrove species like Rhizophora mangle and Laguncularia racemosa. usf.eduusf.edu These isotopic signatures are well-preserved in surface sediments and can be traced in sediment cores dating back hundreds of years, with no significant evidence of diagenetic alteration for δ²H values. usf.eduusf.edu This makes taraxerol's hydrogen isotopes a promising proxy for reconstructing past hydroclimates in mangrove and adjacent systems. usf.eduusf.edu

The following table summarizes findings from a study in the Shark River Estuary, Florida, investigating the isotopic values of taraxerol in mangrove leaves in relation to salinity.

| Species | Salinity (ppt) | δ²H of Taraxerol (‰) | δ¹³C of Taraxerol (‰) |

| Rhizophora mangle | 0.7 - 32 | Increases with salinity | Inverse correlation |

| Laguncularia racemosa | 0.7 - 32 | Increases with salinity | Positive correlation |

| Data derived from studies on the relationship between taraxerol isotopes and salinity. usf.eduusf.edu |

This detailed isotopic data, preserved in the sedimentary record through taraxerol, allows for a nuanced reconstruction of past environmental conditions, including shifts in salinity and freshwater input into coastal mangrove ecosystems.

The table below presents a summary of taraxerol's utility as a biomarker based on various research findings.

| Research Finding | Implication for Paleoecosystem Reconstruction | Reference |

| High concentrations of taraxerol in Rhizophora species. | Strong indicator of the presence of this dominant mangrove genus. | researchgate.netnerc.ac.uk |

| Co-variance of taraxerol and Rhizophora pollen in sediment cores. | Increased confidence in identifying past mangrove ecosystems. | researchgate.net |

| Resistance to microbial degradation. | Reliable preservation of the biomarker signal over geological timescales. | researchgate.net |

| Differentiation between mangrove and freshwater sediments. | Enables accurate identification of past depositional environments. | nerc.ac.uk |

| Isotopic signatures (δ²H and δ¹³C) correlate with salinity. | Potential to reconstruct past hydroclimatic conditions and salinity levels. | usf.eduusf.edu |

While taraxerol is a powerful biomarker, it is important to note that it is also found in other higher land plants, which necessitates careful interpretation in conjunction with other proxies. researchgate.net However, in many coastal settings, its abundance and correlation with other mangrove-specific indicators make it an invaluable tool for paleoenvironmental studies. researchgate.netnerc.ac.uk

Advanced Research Methodologies and Emerging Technologies in Taraxerol, Acetate Studies

Application of Omics Technologies to Taraxerol (B1681929), Acetate (B1210297) Research

Omics technologies offer a holistic view of the molecular dynamics within a biological system in response to a specific compound. By simultaneously measuring entire classes of molecules, researchers can construct a comprehensive picture of the cellular impact of Taraxerol, acetate.

The study of cellular responses to this compound has been advanced through the use of proteomics and metabolomics. A multiomics approach was utilized to investigate the effects of this compound (TA) on murine intestinal epithelial cells experiencing oxidative stress. nih.govtandfonline.com This research found that TA treatment activated the cellular antioxidant defense system, evidenced by a notable increase in Total antioxidant capacity (T-AOC) and Catalase (CAT) activity. nih.govtandfonline.com Concurrently, it mitigated cellular damage by reducing the levels of lactate (B86563) dehydrogenase (LDH) and malonaldehyde (MDA). nih.govtandfonline.com